molecular formula C20H24N4O4S B2849048 5-(Cyclohexylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 940997-88-6

5-(Cyclohexylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No. B2849048
CAS RN: 940997-88-6
M. Wt: 416.5
InChI Key: FAJZLOIEBBLVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Cyclohexylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, commonly known as CXCR2 antagonist, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. CXCR2 antagonist is a small molecule that selectively inhibits the activity of CXCR2, a chemokine receptor that plays a crucial role in inflammation and immune response.

Scientific Research Applications

CXCR2 antagonist has been extensively studied for its potential applications in various fields of research. One of the major areas of research is inflammation and immune response. CXCR2 is a chemokine receptor that is expressed on various immune cells and plays a crucial role in the recruitment of neutrophils to the site of inflammation. CXCR2 antagonist has been shown to inhibit neutrophil recruitment and reduce inflammation in various animal models of inflammation.
Another area of research is cancer. CXCR2 is overexpressed in various types of cancer, and its inhibition has been shown to reduce tumor growth and metastasis in preclinical studies. CXCR2 antagonist has also been shown to enhance the efficacy of chemotherapy and immunotherapy in cancer treatment.

Mechanism of Action

CXCR2 antagonist selectively binds to CXCR2 and inhibits its activity. CXCR2 is a G protein-coupled receptor that activates various downstream signaling pathways upon binding to its ligands. CXCR2 antagonist blocks the binding of ligands to CXCR2 and prevents the activation of downstream signaling pathways, leading to the inhibition of neutrophil recruitment and inflammation.
Biochemical and Physiological Effects:
CXCR2 antagonist has been shown to have various biochemical and physiological effects. In animal models of inflammation, CXCR2 antagonist has been shown to reduce neutrophil recruitment, cytokine production, and tissue damage. In cancer models, CXCR2 antagonist has been shown to reduce tumor growth and metastasis, enhance the efficacy of chemotherapy and immunotherapy, and improve overall survival.

Advantages and Limitations for Lab Experiments

One of the major advantages of CXCR2 antagonist is its selectivity for CXCR2, which allows for the specific inhibition of CXCR2-mediated pathways without affecting other chemokine receptors. However, CXCR2 antagonist has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, CXCR2 antagonist has a relatively short half-life, which can limit its efficacy in vivo.

Future Directions

There are several future directions for research on CXCR2 antagonist. One area of research is the optimization of its pharmacokinetic properties, such as solubility and half-life, to improve its efficacy in vivo. Another area of research is the identification of biomarkers that can predict the response to CXCR2 antagonist treatment in cancer patients. Additionally, CXCR2 antagonist can be explored as a potential therapeutic target for other diseases, such as autoimmune disorders and infectious diseases.
Conclusion:
CXCR2 antagonist is a promising chemical compound that has potential applications in various fields of research. Its selective inhibition of CXCR2-mediated pathways makes it a valuable tool for studying inflammation, immune response, and cancer. Further research is needed to optimize its pharmacokinetic properties and explore its potential applications in other diseases.

Synthesis Methods

The synthesis of CXCR2 antagonist involves several steps, starting with the reaction of 4-(morpholinosulfonyl)phenylacetic acid with cyclohexylamine to form the corresponding amide. The amide is then subjected to cyclization with oxalyl chloride and triethylamine to produce the oxazole ring. Finally, the carbonitrile group is introduced by reacting the oxazole intermediate with potassium cyanide in the presence of a base. The final product is obtained after purification by column chromatography.

properties

IUPAC Name

5-(cyclohexylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c21-14-18-20(22-16-4-2-1-3-5-16)28-19(23-18)15-6-8-17(9-7-15)29(25,26)24-10-12-27-13-11-24/h6-9,16,22H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJZLOIEBBLVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Cyclohexylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile

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